molecular formula C4HBrN2S B580486 4-Bromothiazole-2-carbonitrile CAS No. 1017781-52-0

4-Bromothiazole-2-carbonitrile

Cat. No. B580486
CAS RN: 1017781-52-0
M. Wt: 189.03
InChI Key: WFYKPCQOWNXQCK-UHFFFAOYSA-N
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Description

4-Bromothiazole-2-carbonitrile is a chemical compound with the CAS Number: 1017781-52-0. It has a molecular weight of 189.04 and its IUPAC name is 4-bromo-1,3-thiazole-2-carbonitrile . It is stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of bromothiazoles, including 4-Bromothiazole-2-carbonitrile, has been optimized and updated. The majority of these compounds are produced via sequential bromination and debromination steps .


Molecular Structure Analysis

The InChI code for 4-Bromothiazole-2-carbonitrile is 1S/C4HBrN2S/c5-3-2-8-4 (1-6)7-3/h2H . The molecular formula is C4HBrN2S .


Chemical Reactions Analysis

The synthesis of bromothiazoles involves sequential bromination and debromination steps . More specific reactions involving 4-Bromothiazole-2-carbonitrile are not available in the search results.


Physical And Chemical Properties Analysis

4-Bromothiazole-2-carbonitrile is a solid compound . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

4-Bromothiazole-2-carbonitrile: is a versatile compound in pharmaceutical research due to its thiazole core, a common motif in many drugs. It has been explored for its potential in creating new therapeutic agents with activities such as antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective .

Agrochemical Development

Thiazole derivatives, including 4-Bromothiazole-2-carbonitrile , are investigated for their use in agrochemicals. They can serve as building blocks for compounds with potential applications in plant protection and pest control, offering a new avenue for sustainable agriculture .

Material Science

In material science, 4-Bromothiazole-2-carbonitrile can be utilized in the synthesis of novel materials. Its incorporation into polymers and coatings could lead to materials with improved properties like thermal stability, resistance to degradation, or unique optical characteristics .

Photographic Sensitizers

The thiazole ring in 4-Bromothiazole-2-carbonitrile makes it a candidate for use in photographic sensitizers. These compounds can be tailored to absorb specific wavelengths of light, which is crucial in the development of high-quality photographic materials .

Liquid Crystal Technology

Thiazole derivatives are known to play a role in the development of liquid crystals4-Bromothiazole-2-carbonitrile could be used to synthesize new liquid crystal compounds with potential applications in displays and advanced optical devices .

Chemical Synthesis

As a building block in chemical synthesis, 4-Bromothiazole-2-carbonitrile is valuable for constructing complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be used in various synthetic applications .

Catalysis

In catalysis, 4-Bromothiazole-2-carbonitrile may be used to develop new catalysts or enhance existing ones. Catalysts derived from thiazole compounds can facilitate a wide range of chemical reactions, potentially increasing efficiency and selectivity .

Sensor Development

The unique properties of thiazole compounds make 4-Bromothiazole-2-carbonitrile a potential component in sensor technology. Sensors incorporating this compound could be designed to detect specific chemicals or environmental conditions with high sensitivity .

Safety and Hazards

4-Bromothiazole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. It may also cause respiratory irritation . Protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

4-bromo-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-3-2-8-4(1-6)7-3/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYKPCQOWNXQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiazole-2-carbonitrile

CAS RN

1017781-52-0
Record name 4-bromo-1,3-thiazole-2-carbonitrile
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